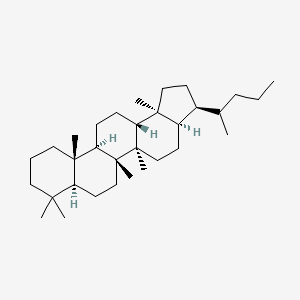

17alpha(H),21alpha(H)-22RS-Bishomohopane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17alpha(H),21alpha(H)-22RS-Bishomohopane is a type of hopanoid, a class of pentacyclic triterpenoids. These compounds are known for their structural complexity and biological significance. Hopanoids are often found in the cell membranes of certain bacteria, where they play a role similar to that of sterols in eukaryotic cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21alpha(H)-22RS-Bishomohopane typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods: Industrial production of hopanoids, including this compound, often involves the cultivation of specific bacterial strains known to produce these compounds. The bacteria are grown in controlled environments, and the hopanoids are extracted and purified from the bacterial biomass .

化学反応の分析

Types of Reactions: 17alpha(H),21alpha(H)-22RS-Bishomohopane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives .

科学的研究の応用

17alpha(H),21alpha(H)-22RS-Bishomohopane has several scientific research applications:

Chemistry: It is used as a biomarker to study ancient biological processes and the evolution of life on Earth.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting bacterial infections.

作用機序

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Bishomohopane involves its integration into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins. The compound’s unique structure allows it to enhance membrane rigidity and reduce permeability, which is crucial for the survival of bacteria in various environments .

類似化合物との比較

- 17alpha(H),21beta(H)-Hopane

- 22R-17alpha(H),21beta(H)-Homohopane

- 2-Methylhopane

- 3-Methylhopane

Comparison: While all these compounds share the hopane skeleton, 17alpha(H),21alpha(H)-22RS-Bishomohopane is unique due to its specific stereochemistry at the C-17 and C-21 positions. This stereochemistry affects its biological activity and its role in bacterial cell membranes. For example, 2-methylhopane is often used as a biomarker for cyanobacteria, whereas 3-methylhopane is associated with methanotrophic bacteria .

生物活性

17alpha(H),21alpha(H)-22RS-Bishomohopane is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which plays a crucial role in its biological properties. The compound's molecular formula is C30H50, and it belongs to the homohopane family, which includes various isomers. The structural diversity within this family contributes to the differing biological activities observed among its members.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects against cellular damage.

- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Various studies have explored the biological activity of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Antimicrobial Study | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Antioxidant Activity | Exhibited a significant reduction in lipid peroxidation in vitro, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |

| Anti-inflammatory Effects | Inhibitory effects on TNF-alpha production were noted in macrophage cultures, suggesting a potential role in managing inflammatory diseases. |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : The compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses points towards applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

特性

IUPAC Name |

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSREGIRFCWIJ-QFOKDZGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。